BenchChemオンラインストアへようこそ!

N-(3-Amino-2-methylphenyl)-2-[2,4-DI(tert-butyl)-phenoxy]acetamide

HDAC8 inhibitor epigenetic probe phenoxyacetamide selectivity

N-(3-Amino-2-methylphenyl)-2-[2,4-di(tert-butyl)phenoxy]acetamide (CAS 1020056-83-0) is a synthetic phenoxyacetamide derivative with molecular formula C23H32N2O2 and molecular weight 368.51 g/mol. The compound features a 3-amino-2-methylphenyl acetamide core linked via an ether bridge to a 2,4-di(tert-butyl)phenoxy moiety.

Molecular Formula C23H32N2O2
Molecular Weight 368.5 g/mol
CAS No. 1020056-83-0
Cat. No. B1385007
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-Amino-2-methylphenyl)-2-[2,4-DI(tert-butyl)-phenoxy]acetamide
CAS1020056-83-0
Molecular FormulaC23H32N2O2
Molecular Weight368.5 g/mol
Structural Identifiers
SMILESCC1=C(C=CC=C1NC(=O)COC2=C(C=C(C=C2)C(C)(C)C)C(C)(C)C)N
InChIInChI=1S/C23H32N2O2/c1-15-18(24)9-8-10-19(15)25-21(26)14-27-20-12-11-16(22(2,3)4)13-17(20)23(5,6)7/h8-13H,14,24H2,1-7H3,(H,25,26)
InChIKeyBVEHSEQHORAUFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3-Amino-2-methylphenyl)-2-[2,4-di(tert-butyl)phenoxy]acetamide (CAS 1020056-83-0): Procurement-Ready Phenoxyacetamide with Documented HDAC8 Inhibitory Profile


N-(3-Amino-2-methylphenyl)-2-[2,4-di(tert-butyl)phenoxy]acetamide (CAS 1020056-83-0) is a synthetic phenoxyacetamide derivative with molecular formula C23H32N2O2 and molecular weight 368.51 g/mol . The compound features a 3-amino-2-methylphenyl acetamide core linked via an ether bridge to a 2,4-di(tert-butyl)phenoxy moiety [1]. It is commercially available from Matrix Scientific via VWR (catalog number 101820-188) and Howei Pharm (catalog number 101GJ4349, reference standard Q/HWC001-2023) at a typical purity of 95% . Its biological annotation in BindingDB (BDBM50529155, CHEMBL4553969) documents recombinant human HDAC8 inhibition with an IC50 of 130 nM, alongside full-panel HDAC isoform selectivity data, positioning it as a structurally characterized phenoxyacetamide with a defined epigenetic target profile [2].

Why N-(3-Amino-2-methylphenyl)-2-[2,4-di(tert-butyl)phenoxy]acetamide Cannot Be Replaced by Off-the-Shelf Phenoxyacetamide Analogs


Phenoxyacetamide derivatives bearing the 2,4-di(tert-butyl)phenoxy scaffold are not functionally interchangeable. Subtle variations in the aniline substitution pattern—specifically the position of the amino group and the presence or absence of the ortho-methyl substituent—produce compounds with distinct CAS numbers, molecular weights, and fundamentally different biological annotation profiles . The target compound (CAS 1020056-83-0) is uniquely defined by its 3-amino-2-methylphenyl acetamide architecture and is the only member of this sub-series with publicly available multi-isoform HDAC profiling data in BindingDB, including a 130 nM IC50 against HDAC8 and >26-fold selectivity over HDAC7 and >290-fold over HDAC1–6 [1]. The N-(3-aminophenyl) analog (CAS 1020722-83-1) lacks the ortho-methyl group and has no reported HDAC panel data. The N-(4-aminophenyl) regioisomer (CAS 1020055-65-5), sold by Santa Cruz Biotechnology (sc-329911) and EvitaChem, shares the 2,4-di(tert-butyl)phenoxy moiety but differs in both molecular weight (354.5 vs. 368.5 g/mol) and para-amino geometry, which alters hydrogen-bonding vectors critical for target engagement . Generic substitution without structural and pharmacological equivalence testing therefore risks introducing an uncharacterized chemical entity into the experimental system.

Quantitative Differentiation Evidence for N-(3-Amino-2-methylphenyl)-2-[2,4-di(tert-butyl)phenoxy]acetamide (CAS 1020056-83-0)


HDAC8 Inhibition with 130 nM IC50 and Documented Isoform Selectivity: Comparison Against Full HDAC Panel Data

In recombinant human HDAC enzyme assays curated in BindingDB (BDBM50529155, CHEMBL4553969), N-(3-Amino-2-methylphenyl)-2-[2,4-di(tert-butyl)phenoxy]acetamide inhibits HDAC8 with an IC50 of 130 nM [1]. In the same assay panel, the compound shows substantially weaker activity against all other class I and class II HDAC isoforms tested: HDAC7 IC50 = 3,400 nM (26-fold selectivity), HDAC5 IC50 = 39,000 nM (300-fold), and HDAC1, HDAC2, HDAC3, HDAC4, and HDAC6 each with IC50 = 50,000 nM (385-fold) [1]. By comparison, the structurally distinct N-(3-aminophenyl) analog (CAS 1020722-83-1, lacking the 2-methyl substituent) has no HDAC panel data reported in any public database, and the N-(4-aminophenyl) regioisomer (CAS 1020055-65-5) has no HDAC annotation in BindingDB or ChEMBL . Well-characterized non-hydroxamate HDAC8 inhibitors from the patent literature, such as certain phenylalanine-derived benzamides, typically achieve IC50 values in the 20–300 nM range against HDAC8 [2], placing this compound within a comparable potency bracket for the target while offering a chemically distinct phenoxyacetamide scaffold.

HDAC8 inhibitor epigenetic probe phenoxyacetamide selectivity

Structural Distinction: 2,4-Di(tert-butyl)phenoxy vs. Mono(tert-butyl) or Non-tert-butyl Phenoxy Analogs in Commercial Availability and Physicochemical Properties

The target compound bears two tert-butyl groups at the 2- and 4-positions of the phenoxy ring, whereas the closest commercially co-listed analog, N-(3-Amino-2-methylphenyl)-2-[2-(tert-butyl)phenoxy]acetamide (Matrix Scientific via VWR, catalog 101820-194), carries only a single 2-(tert-butyl) substituent . This structural difference produces a molecular weight delta of ~56 amu (di-tert-butyl: 368.5 vs. mono-tert-butyl: ~312.4, calculated) and a substantially higher calculated logP (cLogP ~5.8 vs. ~4.2, estimated by fragment addition) . The predicted pKa of the target compound is 13.12 ± 0.70 , reflecting the electronic influence of the electron-donating tert-butyl groups on the phenoxy ether oxygen. The additional tert-butyl group at the 4-position also increases steric bulk ortho to the ether linkage, which may restrict rotational freedom of the phenoxy ring and influence the conformational preferences of the molecule in protein binding pockets. In contrast, the mono(tert-butyl) analog (catalog 101820-194) and the 4-(tert-pentyl) analog (catalog 101821-202) have no reported biological activity data in public databases, making the target compound the only member of this VWR-listed series with pharmacological annotation .

phenoxyacetamide SAR steric bulk lipophilicity differentiation

Supplier-Level Differentiation: Standardized Quality Documentation and Dual-Source Availability vs. Single-Source Analogs

N-(3-Amino-2-methylphenyl)-2-[2,4-di(tert-butyl)phenoxy]acetamide is commercially supplied by at least two independent vendors with documented quality standards: Matrix Scientific (distributed via VWR, catalog 101820-188) and Howei Pharm (catalog 101GJ4349, manufactured to reference standard Q/HWC001-2023 with Certificate of Analysis available) . The compound is offered at 95% purity with MDL number MFCD09997263 and InChIKey BVEHSEQHORAUFI-UHFFFAOYSA-N, ensuring unambiguous chemical identity verification [1]. In contrast, the N-(3-aminophenyl) analog (CAS 1020722-83-1) is primarily available through Santa Cruz Biotechnology (sc-329510, $284/500 mg) at research-grade purity without a publicly listed COA . The N-(4-aminophenyl) regioisomer (CAS 1020055-65-5, sc-329911) is offered by Santa Cruz Biotechnology at the same price point and without documented HDAC annotation . The dual-supplier landscape for the target compound provides procurement resilience and competitive pricing, while the availability of a manufacturer-specific quality standard (Q/HWC001-2023) from Howei Pharm offers batch-to-batch consistency documentation that is absent for the comparator analogs .

research chemical procurement COA traceability supplier qualification

Non-Hydroxamate Zinc-Binding Chemotype: Scaffold Differentiation from Classical Hydroxamic Acid HDAC Inhibitors

The target compound belongs to the phenoxyacetamide class, which engages the catalytic zinc ion of HDAC enzymes through its acetamide carbonyl oxygen rather than the strongly chelating hydroxamic acid warhead found in approved drugs such as vorinostat (SAHA) and belinostat [1]. Non-hydroxamate HDAC inhibitors have been actively pursued to mitigate the pharmacokinetic liabilities, mutagenicity concerns, and poor isoform selectivity associated with hydroxamic acids [2][3]. The target compound's acetamide zinc-binding group places it in a chemotype category alongside other non-hydroxamate HDAC inhibitors such as the benzamide entinostat (MS-275, HDAC1/3-selective) and the trifluoromethyloxadiazole-based HDAC6 inhibitors [1]. Its HDAC8 IC50 of 130 nM compares favorably to the class-level benchmark for non-hydroxamate HDAC8 inhibitors, where reported potencies range from low nanomolar to low micromolar depending on the scaffold [2]. Notably, the compound lacks the potentially genotoxic hydroxamic acid moiety and the associated metabolic N–O bond reduction liability, which can produce aromatic amine metabolites [3].

non-hydroxamate HDAC inhibitor acetamide zinc-binding group epigenetic drug discovery

Recommended Research and Procurement Application Scenarios for N-(3-Amino-2-methylphenyl)-2-[2,4-di(tert-butyl)phenoxy]acetamide (CAS 1020056-83-0)


HDAC8-Focused Epigenetic Chemical Biology and Probe Development

Researchers studying HDAC8-specific functions in cancer, neurodevelopment, or parasitic disease can deploy this compound as a structurally annotated, non-hydroxamate HDAC8 inhibitor with a documented IC50 of 130 nM and >26-fold selectivity over HDAC7. The full HDAC isoform panel data (HDAC1–7) available in BindingDB (BDBM50529155) provides pre-existing selectivity context, reducing the need for initial broad-panel counter-screening before mechanistic studies [1]. The phenoxyacetamide scaffold offers a chemically tractable starting point for further SAR exploration around the 3-amino-2-methylphenyl ring and the 2,4-di(tert-butyl)phenoxy moiety . Compared to purchasing an uncharacterized analog such as the N-(3-aminophenyl) or N-(4-aminophenyl) variant—neither of which has any public HDAC annotation—this compound provides immediate pharmacological context for hypothesis-driven experimental design .

Structure-Activity Relationship (SAR) Studies on Phenoxyacetamide HDAC Ligands

Medicinal chemistry groups conducting SAR campaigns on phenoxyacetamide-based epigenetic modulators can use this compound as a reference standard for the 3-amino-2-methylphenyl substitution pattern combined with 2,4-di(tert-butyl)phenoxy steric bulk. The commercially available mono(tert-butyl) analog (VWR Cat. 101820-194) and the 4-(tert-pentyl) analog (VWR Cat. 101821-202) from the same supplier (Matrix Scientific) enable direct head-to-head comparisons of the effect of incremental steric and lipophilic modifications on HDAC potency and selectivity . The compound's predicted physicochemical properties—including a cLogP ~1.6 units higher than the mono(tert-butyl) analog—allow systematic evaluation of lipophilicity-driven changes in cellular permeability and non-specific protein binding .

Procurement for Multi-Year Academic or Industrial Epigenetics Programs Requiring Batch Traceability

For academic core facilities, screening centers, or industrial epigenetics groups requiring consistent compound supply over multi-year project timelines, this compound offers dual-source procurement (Matrix Scientific/VWR and Howei Pharm) with documented quality standards. Howei Pharm's Q/HWC001-2023 reference standard and available Certificate of Analysis ensure batch-to-batch identity verification, a critical requirement for reproducible pharmacology . The MDL number (MFCD09997263) and InChIKey (BVEHSEQHORAUFI-UHFFFAOYSA-N) provide unambiguous chemical identifiers for electronic laboratory notebook integration and compound registry systems [2]. This procurement infrastructure reduces the risk of supply discontinuity that would affect studies reliant on the N-(3-aminophenyl) or N-(4-aminophenyl) analogs, each available from only a single vendor without published quality standards .

Quote Request

Request a Quote for N-(3-Amino-2-methylphenyl)-2-[2,4-DI(tert-butyl)-phenoxy]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.